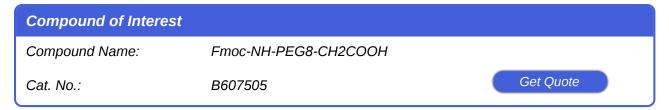


An In-depth Technical Guide to Fmoc-NH-PEG8-CH2COOH: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG8-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by an eight-unit polyethylene glycol chain. This unique architecture offers several advantages in the design of advanced therapeutics and diagnostics.

The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the conjugated molecules, which can improve their pharmacokinetic profiles.[2][3] The terminal functional groups—a protected amine and a carboxylic acid—allow for sequential and specific conjugation to two different molecules, a key feature for constructing precisely defined bioconjugates.[4] This guide provides a comprehensive overview of the properties of **Fmoc-NH-PEG8-CH2COOH**, detailed experimental protocols for its use, and visualizations of key workflows.

Core Properties

The physicochemical properties of **Fmoc-NH-PEG8-CH2COOH** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.



Physicochemical Data

Property	Value	Reference(s)
CAS Number	868594-52-9	
Molecular Formula	C33H47NO12	
Molecular Weight	649.73 g/mol	-
Appearance	Viscous Liquid	-
Purity	Typically >95% (HPLC)	-
Solubility	Soluble in DMSO and DMF	-

Structural and Chemical Information

Attribute	Description	Reference(s)
IUPAC Name	1-(9H-fluoren-9-yl)-3-oxo- 2,7,10,13,16,19,22,25,28- nonaoxa-4-azatriacontan-30- oic acid	
Synonyms	Fmoc-NH-8(ethylene glycol)- acetic acid, Fmoc-PEG8-acetic acid	
Key Functional Groups	Fmoc-protected amine, Carboxylic acid, PEG8 spacer	-
Reactivity	The Fmoc group is removed under basic conditions to yield a free amine. The carboxylic acid can be activated to react with primary amines.	

Handling and Storage



Condition	Recommendation
Storage Temperature	-20°C for long-term storage
Handling	Use anhydrous solvents like DMF or DMSO. Keep in a sealed container, protected from light and moisture.
Stability	Stable for extended periods under recommended storage conditions.

Experimental Protocols

The utility of **Fmoc-NH-PEG8-CH2COOH** lies in its ability to sequentially link two different molecules. The following protocols provide a detailed methodology for a typical two-step bioconjugation process.

Step 1: Fmoc Deprotection to Expose the Amine Terminus

The Fmoc protecting group is base-labile and can be efficiently removed to reveal the primary amine, which is then available for conjugation.

Materials:

- Fmoc-NH-PEG8-CH2COOH
- Anhydrous Dimethylformamide (DMF)
- Piperidine
- Cold diethyl ether
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer (e.g., ESI-MS)



Procedure:

- Dissolve Fmoc-NH-PEG8-CH2COOH in anhydrous DMF to a concentration of 10-20 mg/mL.
- Add piperidine to the solution to a final concentration of 20% (v/v).
- Stir the reaction mixture at room temperature.
- Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.
- Precipitate the deprotected product, NH2-PEG8-CH2COOH, by adding cold diethyl ether to the concentrated residue.
- · Centrifuge the mixture and decant the ether.
- Wash the precipitate with cold diethyl ether twice more.
- Dry the deprotected product under vacuum.
- Confirm the successful removal of the Fmoc group (a mass difference of 222.2 Da) and assess the purity of the product by mass spectrometry and RP-HPLC.

Step 2: Carboxylic Acid Activation and Conjugation to a Biomolecule

The terminal carboxylic acid can be activated using carbodiimide chemistry to form a stable amide bond with a primary amine on a target biomolecule (e.g., a protein, peptide, or antibody).

Materials:

- NH2-PEG8-CH2COOH (from Step 1)
- Biomolecule with primary amines (e.g., antibody)



- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching solution (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

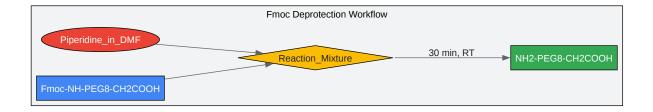
- Equilibrate the NH2-PEG8-CH2COOH and the biomolecule to room temperature.
- Dissolve the NH2-PEG8-CH2COOH in the Activation Buffer.
- Add a molar excess of EDC and NHS (or sulfo-NHS) to the NH2-PEG8-CH2COOH solution.
 A 2- to 10-fold molar excess of each is a common starting point.
- Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.
- Immediately proceed to the conjugation step as the NHS ester has a limited half-life in aqueous solution.
- Dissolve the amine-containing biomolecule in the Coupling Buffer.
- Add the activated NH2-PEG8-COOH (now an NHS ester) to the biomolecule solution. The
 molar ratio of the linker to the biomolecule should be optimized for the desired degree of
 labeling.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.



- Purify the resulting conjugate using an appropriate chromatographic technique to remove excess linker and other reagents. Size-exclusion chromatography is often used to separate the larger conjugate from smaller molecules.
- Characterize the final conjugate to determine the degree of PEGylation and confirm its integrity and purity.

Visualizing Experimental Workflows and Logical Relationships

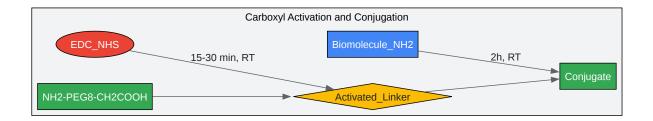
The following diagrams, generated using the DOT language, illustrate key processes involving **Fmoc-NH-PEG8-CH2COOH**.

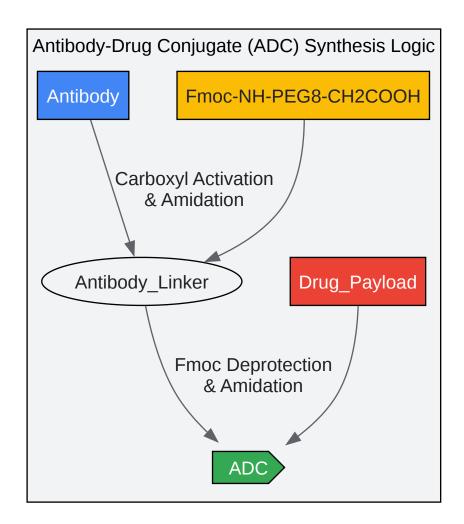


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Caption: Workflow for the deprotection of the Fmoc group.







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